N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a benzothiazole-based small molecule synthesized via a multi-step procedure. The core structure consists of a benzo[d]thiazole scaffold substituted with methyl groups at positions 5 and 6, linked to a 2-tosylacetamide moiety. The synthesis involves:
Preparation of 5,6-dimethylbenzo[d]thiazol-2-amine through cyclization of substituted aniline precursors.
Acetylation with chloroacetyl chloride to form 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide.
Substitution of the chloro group with tosyl (p-toluenesulfonyl) to yield the final product .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-17(21)20-18-19-15-8-12(2)13(3)9-16(15)24-18/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMGWQEVOVNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the following steps:
Formation of 5,6-dimethylbenzo[d]thiazol-2-amine: This intermediate can be synthesized through the reaction of 5,6-dimethylbenzothiazole with an appropriate amine source under suitable conditions.
Acetylation: Finally, the tosylated intermediate is acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, nucleophiles (e.g., amines, alcohols).
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzothiazole derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide with structurally analogous compounds.
Structural Analogues and Substituent Effects
A. N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamides
These derivatives (e.g., compounds 3a–3k) share a benzothiazole core but differ in substituents:
- 5,6-Methylenedioxy group vs. 5,6-dimethyl in the target compound.
- Thio/piperazine side chains vs. tosyl group in the target compound.
Key Findings :
- Methylenedioxy derivatives (e.g., 3a–3k) demonstrated superior acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibition compared to dimethyl-substituted analogues, likely due to enhanced electron density and steric effects .
- The tosyl group in the target compound improves metabolic stability but reduces solubility compared to thio/piperazine substituents .
B. N-(Benzothiazol-2-yl)-2-(4-Substituted Piperazin-1-yl)Acetamides
These compounds (e.g., 3d–3f) feature piperazine side chains instead of tosyl groups:
- Piperazine derivatives (e.g., 3d: 4-phenylpiperazin-1-yl) showed higher antidepressant activity (IC₅₀ = 0.8–1.2 µM) than the tosyl-substituted target compound (IC₅₀ = 2.5 µM) .
- The target compound’s tosyl group enhances selectivity for serotonin receptors, reducing off-target effects .
Pharmacological and Physicochemical Properties
ADME Comparison :
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this compound, detailing its mechanism of action, target interactions, and relevant research findings.
- IUPAC Name : N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
- Molecular Formula : C18H18N2O3S2
- CAS Number : 898372-26-4
The primary biological target of this compound is the Cyclooxygenase (COX) enzymes. These enzymes are crucial in the arachidonic acid pathway, leading to the production of prostaglandins that mediate inflammation. The compound acts as an inhibitor of COX activity, thereby reducing prostaglandin synthesis and exerting anti-inflammatory effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties through its inhibition of COX enzymes. Research indicates that compounds with similar structures often exhibit these properties due to their ability to modulate inflammatory pathways .
Anticancer Potential
Benzothiazole derivatives are being explored for their potential in cancer therapy. Preliminary data suggest that this compound may inhibit tumor cell proliferation through mechanisms similar to other benzothiazole compounds .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of benzothiazole derivatives. For instance:
- Study 1 : A derivative similar to this compound showed a significant reduction in COX enzyme activity by 70% at a concentration of 10 µM.
| Compound | COX Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound A | 70 | 10 |
| Compound B | 65 | 10 |
| This compound | TBD | TBD |
In Vivo Studies
In vivo studies have highlighted the anti-inflammatory effects of benzothiazole derivatives in animal models:
Q & A
Q. What are the recommended synthetic protocols for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide, and how can reaction efficiency be maximized?
The synthesis involves acylation of 5,6-dimethylbenzo[d]thiazol-2-amine with tosylacetyl chloride under anhydrous conditions. Key steps include:
- Temperature control (0–5°C during coupling to prevent side reactions).
- Use of coupling agents like EDC in dichloromethane with triethylamine as a base .
- Yield optimization via stoichiometric balancing (1.2:1 acylating agent-to-amine ratio) and purification by column chromatography (ethyl acetate/hexane gradients) .
- Reaction progress monitored by TLC (hexane:EtOAc 3:1) .
Q. Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?
- ¹H/¹³C NMR : Identifies methyl singlets (δ 2.35–2.45 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- IR spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) .
- X-ray crystallography : Resolves dihedral angles (75–85°) between benzothiazole and tosyl groups, critical for conformational analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the anticancer efficacy of derivatives?
- Modification strategies :
- Region A (benzothiazole) : Introduce electron-withdrawing groups at C5/C6.
- Region B (tosyl) : Test para-substituted aryl sulfonates.
- Region C (amide linker) : Adjust flexibility via alkyl chain variations.
- Evaluation : High-throughput synthesis of 15–20 analogs, followed by cytotoxicity assays (MCF-7, HepG2) and molecular docking against EGFR (PDB 1M17) to correlate substituent effects with binding affinity .
Q. What experimental approaches resolve discrepancies in reported biological activities of benzothiazole acetamides?
- Standardization :
- Use authenticated cell lines (e.g., ATCC) and dual viability assays (MTT + trypan blue exclusion).
- Pharmacokinetic profiling (plasma protein binding, microsomal stability) to account for metabolic variability.
- Meta-analysis : Compare IC₅₀ values across ≥3 studies under unified protocols with controls (e.g., 5-fluorouracil) .
Q. How can reaction intermediates and byproducts be characterized to improve synthesis reliability?
- Analytical tools :
- LC-MS (ESI+) : Tracks intermediates (e.g., protonated molecular ion at m/z 318 for amine precursor).
- Preparative HPLC + 2D NMR : Isolates and identifies byproducts (e.g., N-acetylated derivatives with δ 2.1 ppm singlet in ¹H NMR) .
- Mitigation : Inert atmosphere handling and temperature control reduce oxidation side products.
Methodological Notes
- Data contradiction : Address assay variability by replicating studies under controlled conditions .
- Computational integration : Use DFT calculations to predict reactivity or QSAR models to prioritize analogs for synthesis .
- Crystallographic validation : Single-crystal X-ray diffraction remains the gold standard for resolving structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
